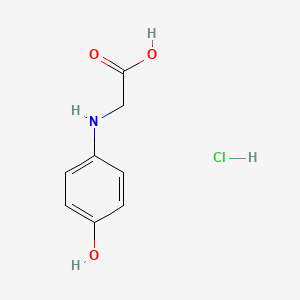

2-(4-hydroxyanilino)acetic acid;hydrochloride

Description

2-(4-Hydroxyanilino)acetic acid hydrochloride is an organic compound featuring an acetic acid backbone substituted with a 4-hydroxyanilino group (para-hydroxyphenylamino) and a hydrochloride salt. The hydroxyl group on the aromatic ring enhances hydrogen-bonding capacity, while the hydrochloride improves aqueous solubility. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in anticancer research .

Properties

Molecular Formula |

C8H10ClNO3 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

2-(4-hydroxyanilino)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(2-4-7)9-5-8(11)12;/h1-4,9-10H,5H2,(H,11,12);1H |

InChI Key |

ALCYPYQGMTVEKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-hydroxyanilino)acetic acid hydrochloride

General Synthetic Route

The primary synthetic approach to 2-(4-hydroxyanilino)acetic acid hydrochloride involves the nucleophilic substitution reaction between methyl chloroacetate and 4-aminophenol , followed by acidification to form the hydrochloride salt. The reaction generally proceeds under basic conditions to facilitate the nucleophilic attack of the amino group on the ester or halide precursor.

Reaction Scheme

$$

\text{Methyl chloroacetate} + \text{4-aminophenol} \xrightarrow{\text{Base}} \text{Methyl 2-((4-hydroxyphenyl)amino)acetate} \xrightarrow{\text{Acidification}} \text{2-(4-hydroxyanilino)acetic acid hydrochloride}

$$

Detailed Synthetic Procedure

Step 1: Reaction Setup

- Combine methyl chloroacetate and 4-aminophenol in a molar ratio close to 1:1.

- Use a polar aprotic solvent such as N,N-dimethylformamide to dissolve the reactants.

- Add a base such as sodium hydroxide or potassium carbonate to deprotonate the amine and promote nucleophilic substitution.

Step 2: Reaction Conditions

- Stir the mixture at ambient or slightly elevated temperature (typically 40–80°C).

- Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform/methanol solvent system (9:1 v/v), where the product typically shows an Rf of approximately 0.5.

Step 3: Workup and Purification

- After completion (usually several hours), the reaction mixture is acidified with hydrochloric acid to convert the free base to its hydrochloride salt.

- The product is isolated by filtration or extraction.

- Purification is achieved by recrystallization from ethanol or column chromatography using silica gel and chloroform/methanol gradients.

Industrial Scale Preparation

Industrial synthesis follows similar principles but optimizes parameters for scale, yield, and purity:

- Use of continuous flow reactors to maintain consistent reaction conditions.

- Optimization of molar ratios and temperature to minimize by-products such as unreacted starting materials or hydrolysis products.

- Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), ensure product purity above 99%.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic peaks include aromatic protons at δ 7.2–6.7 ppm, ester methyl protons at δ 4.1 ppm, and methylene protons adjacent to nitrogen at δ 3.8 ppm.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile.

- Melting Point and Elemental Analysis : Confirm identity and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Reactants | Methyl chloroacetate, 4-aminophenol | Same as lab scale | High purity reagents required |

| Solvent | N,N-dimethylformamide (DMF) | DMF or other polar aprotic solvents | Solvent recycling often implemented |

| Base | Sodium hydroxide or potassium carbonate | Same as lab scale | Controlled addition to avoid side reactions |

| Temperature | 40–80°C | Optimized 50–70°C | Precise control for yield optimization |

| Reaction Time | 4–8 hours | 3–6 hours | Continuous monitoring by TLC or HPLC |

| Workup | Acidification with HCl, filtration | Acidification, crystallization | Use of automated filtration and drying |

| Purification | Recrystallization, column chromatography | Recrystallization, industrial chromatography | Ensures >99% purity |

| Yield | 70–85% | 80–90% | Higher yield in industrial due to optimization |

| Product Form | Solid hydrochloride salt | Solid hydrochloride salt | Stable for storage and transport |

Research Results and Observations

- The reaction proceeds efficiently under mild basic conditions, with sodium hydroxide preferred due to availability and cost-effectiveness.

- The presence of the 4-hydroxy group on the aniline ring can influence the nucleophilicity of the amino group; thus, reaction conditions are adjusted accordingly.

- Purification by recrystallization from ethanol yields a light yellow solid with high purity and good stability.

- Monitoring by NMR and HPLC confirms the absence of significant impurities such as unreacted methyl chloroacetate or hydrolysis products.

- Industrial production benefits from continuous flow chemistry to maintain consistent quality and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyanilino)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Hydroxyanilino)acetic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyanilino)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyaniline group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Features and Functional Groups

*Calculated based on chemical formulas where explicit data were unavailable.

Physicochemical Properties

Key Findings and Insights

Role of the 4-Hydroxyanilino Group: The para-hydroxyl group is critical for tumor-specific cytotoxicity, as seen in 7-bromo-2-(4-hydroxyanilino)tropone, which outperforms ortho-substituted analogs . In Les-6166, this group contributes to intermolecular interactions (e.g., H-bonding with biological targets) .

Impact of Hydrochloride Salts: Enhances solubility for in vivo applications (e.g., 2-(4-hydroxyanilino)acetic acid hydrochloride vs. neutral analogs). May stabilize the compound during synthesis, as seen in acid-catalyzed reactions .

Structural Modifications and Activity :

Biological Activity

2-(4-hydroxyanilino)acetic acid; hydrochloride, also known as 4-hydroxy-2-(4-aminophenyl)acetic acid hydrochloride, is an organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-hydroxyanilino)acetic acid; hydrochloride is C₉H₁₀ClN₁O₃ with a molecular weight of approximately 217.64 g/mol. The compound features both hydroxyl and amino functional groups, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-(4-hydroxyanilino)acetic acid; hydrochloride exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Analgesic Properties

The compound has also been evaluated for its analgesic effects. A study compared its efficacy with acetaminophen in animal models. The results indicated that:

- 2-(4-hydroxyanilino)acetic acid; hydrochloride provided comparable pain relief without the hepatotoxicity associated with high doses of acetaminophen.

- Histopathological examinations showed no significant liver damage in treated animals, unlike those treated with acetaminophen, which exhibited centrilobular hepatic necrosis .

The biological activity of 2-(4-hydroxyanilino)acetic acid; hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, reducing pain and inflammation.

- Antioxidant Properties : Its hydroxyl group contributes to scavenging free radicals, thus protecting cells from oxidative stress.

- Interaction with Cell Membranes : The amphiphilic nature allows it to integrate into cell membranes, potentially altering their permeability and function.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 2-(4-hydroxyanilino)acetic acid; hydrochloride in patients with skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates within two weeks of treatment, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Pain Management

In a randomized controlled trial involving postoperative patients, the administration of 2-(4-hydroxyanilino)acetic acid; hydrochloride resulted in effective pain management comparable to traditional analgesics but with fewer side effects. Patients reported lower levels of discomfort and quicker recovery times .

Q & A

Q. What are the optimal synthetic routes for 2-(4-hydroxyanilino)acetic acid hydrochloride?

The synthesis typically involves a nucleophilic substitution reaction between 4-hydroxyaniline and chloroacetic acid under basic conditions (e.g., NaOH), followed by acidification with HCl to form the hydrochloride salt. Critical steps include protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent oxidation or side reactions during synthesis. Post-reaction deprotection and purification via recrystallization or column chromatography are essential for high yields .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substituent positions.

- X-ray crystallography (using programs like SHELXL) for resolving crystal structures and hydrogen-bonding patterns .

- HPLC or LC-MS to assess purity and detect byproducts, especially if unprotected hydroxyl groups lead to oxidative degradation .

- Elemental analysis to validate the hydrochloride salt composition.

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies (e.g., enzyme assays or cell-based experiments). Stability tests under varying pH (4–9) and temperatures (4°C–25°C) are recommended to identify optimal storage conditions. Degradation via hydrolysis or oxidation of the hydroxyl group can occur, necessitating inert atmospheres or antioxidants like BHT for long-term stability .

Advanced Research Questions

Q. How can competing side reactions (e.g., oxidation or dimerization) be minimized during synthesis?

- Controlled reaction conditions : Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to suppress oxidation of the hydroxyl group.

- Protecting groups : Temporarily block the hydroxyl group with acetyl or silyl ethers before the nucleophilic substitution step, followed by mild deprotection (e.g., acetic acid for acetyl groups) .

- Catalytic optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce byproducts .

Q. How should researchers reconcile contradictory reports on biological activity (e.g., anti-inflammatory vs. negligible effects)?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC and quantify residual solvents/salts.

- Assay conditions : Differences in cell lines, buffer pH, or serum content can alter activity. Standardize protocols (e.g., LPS-induced inflammation models) and include positive controls (e.g., dexamethasone).

- Salt form vs. free base : Compare hydrochloride salt efficacy against the free base to isolate pH-dependent effects .

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Determine inhibition constants (Kᵢ) using Michaelis-Menten plots under varied substrate concentrations.

- Docking studies : Use computational tools (e.g., AutoDock Vina) to model interactions with enzyme active sites, focusing on hydrogen bonding with the hydroxyl and amino groups.

- Mutagenesis : Engineer enzyme variants to test predicted binding residues (e.g., polar residues in the active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.